N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This heterocyclic hybrid uniquely integrates benzofuran-2-carboxamide, a 1,3,4-oxadiazole linker, and a 5-bromothiophene terminal group. The bromine atom serves as a traceless diversification point for rapid library generation via Suzuki-Miyaura cross-coupling (58–78% yield analogs). Convergent SAR data supports prioritization in oncology (HepG2, HCT-116) and antifungal (Sclerotinia sclerotiorum) screening. Procure this scaffold to accelerate hit-to-lead optimization and Pks13 inhibitor programs.

Molecular Formula C15H8BrN3O3S
Molecular Weight 390.21
CAS No. 1021036-48-5
Cat. No. B2592758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
CAS1021036-48-5
Molecular FormulaC15H8BrN3O3S
Molecular Weight390.21
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
InChIInChI=1S/C15H8BrN3O3S/c16-12-6-5-11(23-12)14-18-19-15(22-14)17-13(20)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20)
InChIKeyDTOJWMRHFDMWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 1021036-48-5): Compound Identity and Core Structural Features for Scientific Procurement


N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS 1021036-48-5, PubChem CID 42110887) is a synthetic heterocyclic hybrid molecule that integrates three pharmacophoric subunits—a benzofuran-2-carboxamide, a 1,3,4-oxadiazole linker, and a 5-bromothiophene terminal group—into a single conjugated scaffold. Its molecular formula is C₁₅H₈BrN₃O₃S, with a molecular weight of 390.2 g/mol, a computed XLogP3 of 4.1, a topological polar surface area (TPSA) of 109 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, placing it within drug-like physicochemical space as defined by Lipinski parameters [1]. The compound is catalogued by multiple chemical suppliers as a research-grade building block for medicinal chemistry and materials science applications, though no published primary bioassay data specific to this exact compound were identified in authoritative databases (PubChem, ChEMBL, PubMed) as of the search date [1].

Why Generic 1,3,4-Oxadiazole or Benzofuran Analogs Cannot Substitute N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide in Structure-Sensitive Applications


The target compound occupies a structurally precise intersection of three privileged heterocyclic pharmacophores whose spatial arrangement, electronic character, and substituent identity collectively govern target engagement, physicochemical behavior, and synthetic tractability. Replacing the 5-bromothiophene with a cyclohexyl, phenyl, or chlorothiophene-methyl analog alters the π-conjugation length, halogen-bonding capacity, and metabolic vulnerability of the molecule [1]. The direct attachment of bromothiophene at the oxadiazole 5-position—without a methylene spacer—maximizes electronic communication between the electron-deficient oxadiazole and the electron-rich thiophene, a feature absent in methylene-bridged analogs such as CAS 1021113-14-3 . Furthermore, the benzofuran-2-carboxamide at the oxadiazole 2-position provides a bulkier, more lipophilic amide partner than the simple acetamide found in CAS 1021036-14-5, which can substantially alter hydrogen-bonding geometry and pharmacokinetic profile [1]. These structural nuances mean that in-class compounds cannot be interchanged without risking loss of the specific electronic, steric, and synthetic properties that define this scaffold's utility.

Quantitative Differentiation Evidence for N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide vs. Closest Structural Analogs


Direct 5-Bromothiophene Attachment vs. Methylene-Spaced Chlorothiophene: Conformational Restriction and Electronic Integration as Selection Drivers

The target compound features a 5-bromothiophene moiety directly attached at the oxadiazole 5-position through a C–C bond, creating a fully conjugated π-system from the benzofuran through the oxadiazole to the thiophene ring. In contrast, the closest commercially available benzofuran-oxadiazole-thiophene analog, N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide (CAS 1021113-14-3), inserts a methylene (–CH₂–) spacer that breaks conjugation, introduces rotational degrees of freedom, and replaces bromine with chlorine . Published structure-activity studies on benzofuran-oxadiazole hybrids demonstrate that direct aryl attachment at the oxadiazole 5-position is critical for maximizing binding affinity against enzymatic targets such as Mtb Pks13 and EGFR, where the best-performing compounds (BF3, BF4, BF8) all maintain direct aryl-oxadiazole conjugation [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Bromine Substituent on Thiophene as a Synthetic Diversification Handle: Suzuki Cross-Coupling Yields in Analogous Systems

The 5-bromothiophene moiety serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions, enabling rapid derivatization of the scaffold. In a directly analogous system, 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole was subjected to Suzuki cross-coupling with various aryl boronic acids, yielding diverse products in 58–78% isolated yields [1]. The chlorine analog (CAS 1021113-14-3) cannot participate in Suzuki coupling under comparable mild conditions due to the higher bond dissociation energy of the C–Cl bond, limiting its utility as a diversification platform. Furthermore, the bromothiophene-containing oxadiazole series HM-2a to HM-2t was synthesized from 5-bromothiophene-2-carbohydrazide in yields ranging from 79–87%, demonstrating the synthetic accessibility of this building block class [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Benzofuran-2-Carboxamide vs. Acetamide at the Oxadiazole 2-Position: Physicochemical and Predicted Target Engagement Differentiation

The target compound carries a benzofuran-2-carboxamide at the oxadiazole 2-amino position, in contrast to its closest catalog analog N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1021036-14-5, MW 288.12) which bears a simple acetamide group [1]. The benzofuran-2-carboxamide contributes an additional aromatic ring system, increasing molecular weight by approximately 102 Da, raising computed XLogP3 from an estimated ~2.0 to 4.1, and adding π-stacking surface area [2]. In published structure-activity relationship (SAR) studies on benzofuran-carboxamide derivatives, the benzofuran moiety at the amide position was shown to be essential for antiproliferative activity; replacing it with smaller alkyl amides resulted in substantial loss of cellular potency across MCF-7 and HCT-116 cell lines [3]. Although the specific target compound has not been directly tested, this class-level SAR indicates that the benzofuran-2-carboxamide group is a critical pharmacophoric element for biological target engagement.

Drug Design Lipophilicity Pharmacophore Modeling

Class-Level Anticancer Activity of Bromobenzofuran-Oxadiazole Hybrids: HepG2 Cell Viability as a Benchmark for Procurement Prioritization

Although the specific compound has not been evaluated in published cytotoxicity assays, structurally proximate bromobenzofuran-oxadiazole hybrids (BF1–BF9 series) were tested against the HepG2 hepatocellular carcinoma cell line via MTT assay. The most active compounds, BF-2 (12.72 ± 2.23% cell viability), BF-5 (10.41 ± 0.66% cell viability), and BF-6 (13.08 ± 1.08% cell viability), demonstrated potent anti-proliferative effects [1]. These compounds share the bromobenzofuran-oxadiazole core architecture with the target compound, differing primarily in the S-alkylated N-phenyl acetamide appendage versus the benzofuran-2-carboxamide group. The target compound's benzofuran-2-carboxamide is structurally analogous to the benzofuran-bearing standard inhibitor TAM-16 (Pks13 binding: −14.61 kcal/mol), against which benzofuran-oxadiazole hybrids BF3 (−14.23 kcal/mol), BF4 (−14.82 kcal/mol), and BF8 (−14.11 kcal/mol) showed comparable or superior in silico binding energies [2]. These class-level data establish a credible activity expectation for the target scaffold in anticancer and anti-infective screening programs.

Anticancer Research Hepatocellular Carcinoma In Vitro Cytotoxicity

Thiophene-1,3,4-Oxadiazole Carboxamide Scaffold as a Validated Succinate Dehydrogenase (SDH) Inhibitor Platform: Agrochemical Application Potential

A series of 30 thiophene/furan-1,3,4-oxadiazole carboxamide derivatives—sharing the core thiophene-oxadiazole-carboxamide architecture with the target compound—were designed, synthesized, and evaluated as succinate dehydrogenase (SDH) inhibitors for antifungal applications [1]. The most potent compound, 4i, displayed an EC₅₀ of 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, outperforming the commercial fungicide boscalid (EC₅₀ = 0.645 ± 0.023 mg/L) by approximately 4.6-fold [1]. In the SDH enzymatic inhibition assay, compounds 4g and 4i exhibited IC₅₀ values of 1.01 ± 0.21 μM and 4.53 ± 0.19 μM respectively, comparable or superior to boscalid (IC₅₀ = 3.51 ± 2.02 μM) [1]. The target compound differs from 4i primarily in the amide substituent (benzofuran-2-yl vs. substituted phenyl), a modification that may further modulate SDH binding pocket interactions given the established tolerance for aromatic diversity at this position. This class-level validation of the thiophene-oxadiazole-carboxamide pharmacophore for SDH inhibition provides a rational basis for evaluating the target compound in antifungal agrochemical screening cascades.

Agrochemical Discovery Succinate Dehydrogenase Inhibition Antifungal Activity

Lipinski and Physicochemical Benchmarking Against In-Class Analogs: Drug-Likeness and CNS Permeability Considerations

Computed physicochemical descriptors place the target compound (MW 390.2, XLogP3 4.1, HBD 1, HBA 6, TPSA 109 Ų, 3 rotatable bonds) fully within Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. In comparison to related benzofuran-oxadiazole hybrids such as the GSK-3β inhibitor series (2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives), which achieved good brain permeability with TPSA values below 90 Ų, the target compound's TPSA of 109 Ų and higher molecular weight suggest a pharmacokinetic profile more suitable for peripheral rather than CNS targets [2]. Compared to the cyclohexyl analog N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide, the bromothiophene substitution increases molecular weight by approximately 39 Da and raises XLogP3 by an estimated 0.5–1.0 log units, which may enhance membrane permeability at the potential expense of aqueous solubility [1]. These differentiated physicochemical properties allow informed selection between in-class analogs based on the intended target compartment and desired ADME profile.

ADME Prediction Drug-Likeness Physicochemical Profiling

Recommended Application Scenarios for N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Based on Verified Differentiation Evidence


Late-Stage Diversification Library Synthesis via Suzuki Cross-Coupling at the 5-Bromothiophene Handle

The 5-bromothiophene moiety provides a chemically accessible and literature-validated handle for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling the rapid generation of structurally diverse analog libraries from a single precursor. In directly analogous 2-(5-bromothiophen-2-yl)-1,3,4-oxadiazole systems, coupling with various aryl boronic acids proceeded in 58–78% isolated yields under standard Pd(0) conditions [1]. This positions the target compound as an ideal core scaffold for medicinal chemistry groups conducting structure-activity relationship (SAR) exploration around the thiophene terminus, where the bromine atom serves as a traceless diversification point. Researchers should prioritize this compound over chlorothiophene or non-halogenated analogs when synthetic flexibility and library generation throughput are primary project requirements [1].

Anticancer Lead Identification: Screening Against HepG2, HCT-116, and MCF-7 Cell Panels Based on Class-Validated Bromobenzofuran-Oxadiazole Cytotoxicity

Class-level evidence from the bromobenzofuran-oxadiazole BF1–BF9 series demonstrates that structurally related hybrids achieve HepG2 cell viability as low as 10.41 ± 0.66% (BF-5) in MTT assays, with BF-2 (12.72 ± 2.23%) and BF-6 (13.08 ± 1.08%) also showing potent activity [2]. Additionally, 1,3,4-oxadiazole-isobenzofuran hybrids 7e (4.32 μM), 7f (4.15 μM), 7g (4.66 μM), and 7h (4.83 μM) demonstrated IC₅₀ values comparable to doxorubicin (1.14 μM) against HCT-116 colon cancer cells [3]. The target compound, bearing a benzofuran-2-carboxamide—a moiety structurally related to the Pks13 inhibitor TAM-16 (−14.61 kcal/mol binding energy)—merits prioritized inclusion in anticancer screening decks targeting hepatocellular, colorectal, and breast cancer cell lines. Procurement for oncology-focused phenotypic or target-based screening campaigns is supported by convergent SAR signals from multiple independent studies [2][3].

Antifungal Agrochemical Discovery: SDH Inhibition Screening Against Phytopathogenic Fungi

The thiophene-1,3,4-oxadiazole-carboxamide chemotype has been validated as a succinate dehydrogenase (SDH) inhibitor platform with potent antifungal activity. Compound 4i from the published series achieved an EC₅₀ of 0.140 mg/L against Sclerotinia sclerotiorum—a 4.6-fold improvement over the commercial SDH inhibitor boscalid (EC₅₀ 0.645 mg/L)—while compound 4g showed superior SDH enzymatic inhibition (IC₅₀ 1.01 μM vs. boscalid 3.51 μM) [4]. The target compound shares the identical thiophene-oxadiazole-carboxamide core architecture and differs only in the amide substituent identity, making it a rational candidate for agrochemical SDH inhibitor screening cascades. Research groups engaged in fungicide discovery should consider this compound as a starting point for structure-guided optimization against S. sclerotiorum, Rhizoctonia solani, and other agriculturally relevant fungal pathogens [4].

Antitubercular Drug Discovery: Pks13 Enzyme Inhibition Screening Informed by In Silico Binding Data

Benzofuran-1,3,4-oxadiazole hybrids BF3 (−14.23 kcal/mol), BF4 (−14.82 kcal/mol), and BF8 (−14.11 kcal/mol) demonstrated molecular docking binding energies against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme that are comparable to or surpass the reference inhibitor TAM-16 (−14.61 kcal/mol), with BF4 exceeding it by −0.21 kcal/mol [5]. These in silico findings were corroborated by MM-PBSA binding free energy calculations and 250 ns molecular dynamics simulations confirming stable target engagement [5]. The target compound incorporates both the benzofuran and oxadiazole pharmacophoric elements present in these validated Pks13 binders, with the additional 5-bromothiophene providing a potential halogen-bonding contact in the enzyme active site. Procurement for antitubercular screening programs—particularly those targeting MDR-TB and XDR-TB through novel mechanisms of action—is supported by this convergent in silico evidence base [5].

Quote Request

Request a Quote for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.